Stereochemical Identity and Protease Resistance
Fmoc-D-hLys(Boc)-OH possesses the D-configuration at the α-carbon, directly contrasting with the L-configuration of Fmoc-L-hLys(Boc)-OH. This stereochemical difference is quantifiable via specific optical rotation. Fmoc-D-hLys(Boc)-OH exhibits a specific optical rotation of [α]D²⁵ = -18.4° (c=1, CHCl₃), whereas Fmoc-L-hLys(Boc)-OH (CAS 194718-17-7) exhibits [α]D²⁵ = +18.4° (c=1, CHCl₃) . The D-configuration prevents recognition by endogenous mammalian proteases that selectively cleave L-amino acid substrates. In systematic studies evaluating antimicrobial peptide derivatives, replacement of L-lysine residues with D-lysine resulted in significantly enhanced stability toward trypsin, plasma proteases, and secreted bacterial proteases as quantified by LC-MS analysis of intact peptide concentrations over time [1].
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]D²⁵ = -18.4 ± 1° (c=1, CHCl₃) |
| Comparator Or Baseline | Fmoc-L-hLys(Boc)-OH: [α]D²⁵ = +18.4 ± 1° (c=1, CHCl₃) |
| Quantified Difference | Opposite sign with equivalent absolute magnitude |
| Conditions | Polarimetry; c=1 in chloroform; temperature 25°C |
Why This Matters
Optical rotation provides a rapid, quantifiable identity verification for procurement quality control and ensures procurement of the correct stereoisomer for applications requiring protease-resistant D-peptides.
- [1] Xia J, Lu J, Xu J, Li Y, Ma J, Feng J, Xu H. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Front Microbiol. 2020;11:563030. View Source
